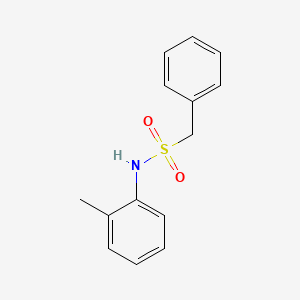

N-(2-methylphenyl)-1-phenylmethanesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to N-(2-methylphenyl)-1-phenylmethanesulfonamide has been explored through various chemical pathways. For instance, Davies et al. (1996) discussed the asymmetric cyclopropanations catalyzed by Rhodium(II) N-(arylsulfonyl)prolinate, demonstrating a method for synthesizing functionalized cyclopropanes (Davies et al., 1996). Furthermore, Aizina et al. (2012) developed a new synthetic approach to phenylmethanesulfonamide derivatives, highlighting the versatility of these compounds in organic synthesis (Aizina et al., 2012).

Molecular Structure Analysis

The molecular structure of N-(2-methylphenyl)-1-phenylmethanesulfonamide and related compounds has been studied extensively. The crystal structure analysis by Higgs et al. (2002) of N-methylmethanesulfonamide provided insights into the molecular conformation and bonding parameters, which are essential for understanding the reactivity and properties of these sulfonamides (Higgs et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives, including N-(2-methylphenyl)-1-phenylmethanesulfonamide, encompasses a broad spectrum of reactions. Liu and Li (2016) discussed a visible-light-promoted radical (phenylsulfonyl)methylation reaction, demonstrating the potential of these compounds in organic synthesis through radical pathways (Liu & Li, 2016).

Physical Properties Analysis

The physical properties of N-(2-methylphenyl)-1-phenylmethanesulfonamide derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. Studies like that of Chatterjee et al. (2016) on arylsulfonamide compounds provide valuable data on these properties, offering insights into their stability and behavior under different conditions (Chatterjee et al., 2016).

Applications De Recherche Scientifique

Synthesis and Reactivity

- Synthesis Approaches : N-(2-methylphenyl)-1-phenylmethanesulfonamide is involved in the synthesis of various chemical compounds. A study by Aizina, Levkovskaya, and Rozentsveig (2012) highlighted its role in creating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating high reactivity in alkylation reactions with substances like toluene and thiophene (Yu. A. Aizina et al., 2012).

Biological Activity and Drug Development

- Potential in Cancer Treatment : Wong et al. (2010) explored the use of N-(2-methylphenyl)-1-phenylmethanesulfonamide derivatives as kinase inhibitors, potentially useful in treating cancer. Their work showed the synthesis of sulfonamide-based kinase inhibitors, highlighting the compound's relevance in medicinal chemistry (Christopher Wong et al., 2010).

Chemical Structure and Properties

- Structural Analysis : The structure and conformation of N-(2-methylphenyl)-1-phenylmethanesulfonamide have been a subject of interest in various studies. For instance, Gowda, Foro, and Fuess (2007) focused on the compound's conformation, particularly the orientation of the N—H bond, which is significant for understanding its biological activity (B. Gowda et al., 2007).

Computational Chemistry

- DFT Studies : Karabacak, Cinar, and Kurt (2010) conducted a detailed density functional theory (DFT) study on N-(2-methylphenyl)methanesulfonamide. They investigated its molecular conformation, NMR chemical shifts, and vibrational transitions, providing insights into its electronic structure and reactivity (M. Karabacak et al., 2010).

Applications in Supramolecular Chemistry

- Supramolecular Interactions : Chatterjee et al. (2016) synthesized an arylsulfonamide compound related to N-(2-methylphenyl)-1-phenylmethanesulfonamide and analyzed its supramolecular architecture. Their research contributes to the understanding of hydrogen bonding and molecular interactions in sulfonamide compounds (P. Chatterjee et al., 2016).

Synthesis of Functionalized Compounds

- Functionalization and Cycloaddition Reactions : Minami, Takimoto, and Agawa (1975) explored the cycloaddition reactions of N-sulfinylsulfonamides, closely related to N-(2-methylphenyl)-1-phenylmethanesulfonamide. Their work sheds light on the synthesis of functionalized compounds and the mechanisms of these reactions (T. Minami et al., 1975).

Orientations Futures

The future directions for research on “N-(2-methylphenyl)-1-phenylmethanesulfonamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Propriétés

IUPAC Name |

N-(2-methylphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-12-7-5-6-10-14(12)15-18(16,17)11-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWUFUTXZHWPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-1-phenylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)

![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)